Einecs 257-122-4

Description

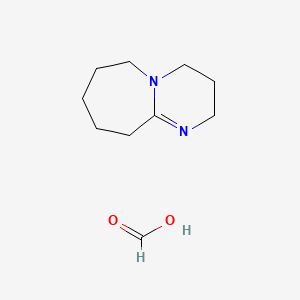

Structure

3D Structure of Parent

Properties

CAS No. |

51301-55-4 |

|---|---|

Molecular Formula |

C10H18N2O2 |

Molecular Weight |

198.26 g/mol |

IUPAC Name |

formic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine |

InChI |

InChI=1S/C9H16N2.CH2O2/c1-2-5-9-10-6-4-8-11(9)7-3-1;2-1-3/h1-8H2;1H,(H,2,3) |

InChI Key |

FKPRQRCHWPBBBF-UHFFFAOYSA-N |

SMILES |

C1CCC2=NCCCN2CC1.C(=O)O |

Canonical SMILES |

C1CCC2=NCCCN2CC1.C(=O)O |

Other CAS No. |

51301-55-4 |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Preparation of Dbu Formate

Established Laboratory-Scale Synthetic Routes

Laboratory-scale synthesis of DBU formate (B1220265) has been extensively explored, focusing on the catalytic hydrogenation of carbon dioxide in the presence of DBU. This process not only provides a pathway to the formate salt but also represents a method for chemical CO₂ fixation.

CO₂ + H₂ + DBU → [DBUH]⁺[HCOO]⁻

This reaction is typically carried out in the presence of a homogeneous transition metal catalyst. Various catalysts based on ruthenium, iridium, iron, manganese, and copper have been investigated to facilitate this transformation under different reaction conditions. acs.orgacs.orgrsc.orgchemrxiv.orgacs.org The mechanism generally involves the insertion of CO₂ into a metal-hydride bond, followed by the regeneration of the metal-hydride with H₂ and the concurrent formation of the formate salt with DBU. chemistrydocs.comosti.gov

In some approaches, the reaction is performed in a biphasic system, for instance, using water/2-MeTHF, which allows for the easy separation of the catalyst and product. scienceopen.com Another method involves the use of bicarbonate salts as the CO₂ source, which can be hydrogenated to formate in the presence of a catalyst and a base like DBU. acs.org

Significant research has been dedicated to optimizing the reaction conditions to maximize the yield and turnover number (TON) for DBU formate synthesis. Key parameters that are manipulated include the choice of catalyst, solvent, temperature, pressure of H₂ and CO₂, and the catalyst-to-base ratio.

For instance, using a manganese-based precatalyst, fac-[Mn(CH₂CH₂CH₃)(dippe)(CO)₃], in tetrahydrofuran (B95107) (THF) at 80°C, different H₂/CO₂ pressure ratios have been explored. acs.org A 1:1 ratio at 60 bar total pressure for 72 hours resulted in a 56.5% yield of formate relative to DBU. researchgate.net Increasing the H₂/CO₂ ratio to 2:1 or 3:1 at the same catalyst-to-base ratio (1:1000) led to quantitative yields. researchgate.net The addition of a Lewis acid co-catalyst, such as lithium triflate (LiOTf), has been shown to significantly enhance the catalytic activity, with yields reaching up to 98.7% after 48 hours. acs.org

Ruthenium-based catalysts have also demonstrated high efficiency. A Ru-PNP pincer complex has been reported to achieve a turnover frequency (TOF) of 1,100,000 h⁻¹ at 120°C and 40 bar total pressure (H₂/CO₂ = 3:1) in N,N-dimethylformamide (DMF). acs.org Iron-based catalysts, while generally less active than their noble metal counterparts, have also been studied. The addition of a Lewis acid like LiBF₄ can dramatically improve the conversion. rsc.org

The following table summarizes selected research findings on the optimization of DBU formate synthesis:

| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Time (h) | Catalyst/Base Ratio | Yield (%) | TON |

|---|---|---|---|---|---|---|---|

| fac-[Mn(CH₂CH₂CH₃)(dippe)(CO)₃] | THF | 80 | 60 (H₂/CO₂ = 1:1) | 72 | 1:1000 | 56.5 | 568 |

| fac-[Mn(CH₂CH₂CH₃)(dippe)(CO)₃] | THF | 80 | 75 (H₂/CO₂ = 2:1) | 24 | 1:1000 | quantitative | 1000 |

| fac-[Mn(CH₂CH₂CH₃)(dippe)(CO)₃] with LiOTf | THF | 80 | 75 (H₂/CO₂ = 2:1) | 48 | 1:2000 | 98.7 | 1988 |

| Ru-PNP pincer complex | DMF | 120 | 40 (H₂/CO₂ = 3:1) | - | - | - | TOF = 1,100,000 h⁻¹ |

| [CuI(dtbpf)] | DMF | 80 | 1 atm (H₂/CO₂) | 48 | 1:500 | - | 1043 |

Development of Green Chemistry-Oriented Synthetic Approaches

The synthesis of DBU formate is inherently linked to green chemistry principles, primarily through the utilization of CO₂ as a renewable C1 feedstock. acs.orgscienceopen.com Further efforts to enhance the green credentials of this process focus on minimizing waste and energy consumption, for example, through the use of solvent-free conditions and continuous flow technologies.

Solvent-free synthesis offers significant environmental benefits by eliminating the need for organic solvents, which are often volatile, toxic, and difficult to recycle. While direct solvent-free synthesis of DBU formate from CO₂ and H₂ has not been extensively reported, related DBU-catalyzed reactions have been successfully conducted under solvent-free conditions. For example, the Horner-Wadsworth-Emmons reaction has been efficiently carried out using DBU as a catalyst without any solvent. tandfonline.com

Furthermore, a dual catalyst system of DBU and iodine has been shown to be highly effective for the solvent-free cycloaddition of CO₂ to epoxides under atmospheric pressure. researchgate.net This demonstrates the potential of DBU to facilitate CO₂ reactions in the absence of a solvent. The synthesis of DBU-based ionic liquids through solvent-free quaternization has also been reported, indicating the feasibility of forming DBU salts without a solvent medium. chalmers.se These examples suggest that the development of a solvent-free route to DBU formate is a plausible and desirable goal for future research.

Continuous flow chemistry is an emerging technology that offers several advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and easier scalability. nih.govmit.edu The application of continuous flow systems to the synthesis of DBU formate is a promising area of research.

The hydrogenation of CO₂ to formic acid has been demonstrated in continuous flow reactors, sometimes using immobilized catalysts to facilitate catalyst separation and reuse. ethz.chnih.gov For instance, an immobilized ruthenium catalyst has been used for the continuous flow hydrogenation of CO₂ in the presence of DBU. ethz.ch Although the turnover number was lower than the best homogeneous systems, it demonstrated the viability of this approach. ethz.ch

Continuous flow systems have also been employed for other DBU-catalyzed reactions and for hydrogenation processes, indicating the technological maturity to be applied to DBU formate production. unife.it The development of a continuous flow process for DBU formate synthesis would represent a significant step towards a more efficient and industrially viable method for CO₂ utilization.

Scalable Production Processes and Industrial Considerations

The scalability of DBU formate synthesis is a critical factor for its potential industrial application, particularly as a method for chemical energy storage or as a C1 building block. While large-scale industrial production of DBU formate is not yet established, several factors point towards its feasibility.

The synthesis of DBU itself is an established industrial process, typically starting from caprolactam and acrylonitrile. tandfonline.comresearchgate.net The availability of DBU as a commercial chemical is a key enabler for the large-scale production of its formate salt.

Research has demonstrated the scalability of related processes. For example, the synthesis of metal salts of fatty acids using a catalytic amount of DBU has been successfully scaled up to a multigram scale with high yields. nih.gov Furthermore, the hydrogenation of CO₂ to formate salts is a process of significant industrial interest, and various reactor designs and process parameters are being explored to enhance efficiency and scalability. acs.org

Catalytic Applications and Mechanistic Investigations of Dbu Formate

DBU Formate (B1220265) as an Organocatalyst in Organic Transformations

DBU and its salts, including DBU formate, are recognized for their catalytic activity in a wide array of organic reactions. researchgate.netresearchgate.net While traditionally considered a non-nucleophilic base, DBU can also exhibit nucleophilic character, broadening its catalytic scope. tandfonline.comguidechem.comresearchgate.net

DBU is an effective catalyst for both esterification and amidation reactions, often proceeding through the activation of the carboxylic acid or ester. In some instances, DBU's nucleophilicity is key to the catalytic cycle.

Esterification: DBU catalyzes the esterification of carboxylic acids. For instance, its reaction with dimethyl carbonate (DMC) generates a carbamate (B1207046) intermediate which then reacts with a carboxylate anion to produce the corresponding methyl ester. tandfonline.comguidechem.com This method is particularly useful for substrates with acid-sensitive functionalities. tandfonline.com

Amidation: DBU promotes the direct amidation of unactivated esters. acs.org It has been shown to catalyze the amidation of acyl imidazoles, proving especially effective for reactions with traditionally unreactive, electron-deficient anilines. tandfonline.comresearchgate.net In the amidation of alkyl cyanoacetates, DBU acts as a nucleophilic base, displacing the alkoxy group and activating the carbonyl for attack by an amine. tandfonline.com Density functional theory (DFT) studies on model systems, such as the amidation of methylbenzoate, suggest that organocatalysts like DBU activate amines for nucleophilic attack. nih.gov

DBU's catalytic properties are instrumental in the synthesis of various cyclic structures, including lactams, which are core motifs in many natural products and pharmaceuticals. nih.gov

Lactam Synthesis: DBU has been successfully used to catalyze the cascade reaction between α,β-unsaturated ketones and ketoamides to form bicyclic lactams with high regio- and diastereoselectivity. nih.govresearchgate.net The reaction proceeds via an aldol/Michael cascade pathway. nih.govresearchgate.net Control experiments have indicated that the amide proton is crucial for this transformation. nih.gov

Cyclic Compound Synthesis: DBU catalyzes intramolecular cyclizations, such as that of 2-alkynylanilines to yield indole (B1671886) derivatives. tandfonline.com It also facilitates the synthesis of polysubstituted arenes through a Michael addition/cyclization/elimination cascade reaction. nih.gov Furthermore, DBU can catalyze the ring-opening polymerization of lactide to form macrocyclic polylactic acid (PLA). mdpi.com An N-heterocyclic olefin (NHO) generated from an imidazolium (B1220033) salt can catalyze the ring-opening of DBU itself when reacted with aldehydes, leading to ε-caprolactam-derived imines. acs.org

As a strong base, DBU is widely employed to promote condensation and elimination reactions.

Condensation Reactions: The DBU-H₂O complex has been identified as a highly effective catalytic system for Aldol condensation reactions, whereas DBU alone is not sufficient. guidechem.comresearchgate.net

Elimination Reactions: DBU is a classic reagent for promoting elimination reactions, such as dehydrohalogenations and the elimination of sulfonic acids, to form alkenes. tandfonline.comguidechem.com It can be used to convert tosylates to alkenes in a one-pot reaction. tandfonline.com

DBU Formate in Carbon Dioxide Capture and Utilization (CCU)

A significant and modern application of DBU is in the field of Carbon Capture and Utilization (CCU), where CO₂ is captured and converted into valuable chemicals. frontiersin.orgacs.orgrsc.org DBU is effective for both capturing CO₂ and, in the form of DBU formate, participating in its subsequent catalytic hydrogenation to formic acid or formate salts. frontiersin.orgmdpi.com This process is a key strategy for chemical hydrogen storage. nih.govacs.org

The hydrogenation of CO₂ to formate is a thermodynamically challenging reaction that can be efficiently catalyzed by various transition-metal complexes in the presence of a base, most notably DBU. rsc.orgresearchgate.netnih.gov The DBU captures CO₂ to form an adduct, which is then hydrogenated. frontiersin.org The resulting product is the DBU salt of formic acid, [DBUH⁺][HCOO⁻]. researchgate.net This reaction can achieve high turnover numbers (TONs) and turnover frequencies (TOFs) under optimized conditions. mdpi.comnih.gov

For instance, using a ruthenium PNP-pincer catalyst with DBU as the base, a TOF of up to 1,100,000 h⁻¹ has been reported at 120 °C. mdpi.com Similarly, manganese-based catalysts have shown remarkable activity, achieving high yields and TONs for formate production in the presence of DBU. nih.gov

The efficiency of CO₂ hydrogenation is often dramatically enhanced by the cooperative action of DBU and a transition metal complex. nih.govacs.org DBU can act not only as a base to capture CO₂ and activate H₂ but also as a ligand that binds to the metal center, influencing the catalytic cycle. rsc.orgrsc.org

Ruthenium (Ru-PNP) Complexes: Homogeneous pyridine-based Ru-PNP pincer catalysts, in conjunction with DBU, are highly effective for CO₂ hydrogenation to DBU formate. rsc.org DFT calculations have elucidated the complex reaction mechanism, showing that a bis-hydrido Ru-PNP complex provides a low-energy pathway for the reaction. rsc.org Kinetic studies reveal that the resting state of the catalyst can be a formate complex. umsystem.edu A [Ru(Cl)(CH₃CN)(PNNP)][PF₆] catalyst with DBU achieved a high TON of 5600 for the reduction of CO₂ to the DBU formate salt. nih.gov

Manganese (Mn(I)) Complexes: Non-precious, first-row transition metals like manganese have emerged as cost-effective and efficient catalysts for this transformation. nih.govacs.org A bench-stable Mn(I) alkylcarbonyl complex, in the presence of DBU and a Lewis acid co-catalyst like LiOTf, efficiently catalyzes CO₂ hydrogenation to formate under relatively mild conditions (e.g., 75 bar, 80 °C). acs.orgacs.org The addition of a Lewis acid has been shown to significantly boost the catalytic turnover. acs.orgacs.orgresearchgate.net

The table below summarizes the performance of selected Mn(I) catalytic systems in the hydrogenation of CO₂ to formate using DBU.

| Catalyst System | Conditions | Yield (%) | Turnover Number (TON) | Reference |

|---|---|---|---|---|

| Mn(I) alkylcarbonyl / DBU | 60 bar H₂/CO₂ (1:1), 80 °C, 72 h | 56.5 | 568 | acs.org |

| Mn(I) alkylcarbonyl / DBU | 60 bar H₂/CO₂ (2:1), 80 °C, 24 h | Quantitative | >1000 | acs.org |

| Mn(I) alkylcarbonyl / DBU / LiOTf | 75 bar H₂/CO₂ (2:1), 80 °C, 48 h | 98.7 | 1988 | acs.orgacs.org |

| [Mn(PNP)(CO)₃] / DBU / LiOTf | 60 bar, 80 °C | - | ~3800 | researchgate.net |

Elucidation of Active Species and Reaction Intermediates

In catalytic systems, the components of DBU formate—the DBU base and the formate anion—can participate directly or indirectly, leading to the formation of various active species and reaction intermediates. The precise nature of these species is highly dependent on the specific reaction, solvent, and other co-catalysts, particularly metal complexes.

In metal-catalyzed CO2 hydrogenation, DBU is frequently employed as a base or ligand. rsc.orgosti.gov Computational and experimental studies have identified several key intermediates. For instance, in reactions involving ruthenium piano stool complexes, DBU binds directly to the metal center, forming an active catalyst. rsc.org The catalytic cycle is proposed to proceed through a dihydrogen complex, which is then deprotonated by an external DBU molecule to generate a ruthenium hydride species, Cp*Ru(H)(DBU)(CH3CN), and the protonated base, [DBU-H]+. rsc.org This hydride species subsequently transfers its hydride to CO2 to yield formate and regenerate the catalyst. rsc.org Similarly, in copper-catalyzed systems, species such as (DBU)2CuI have been isolated and identified as catalytically active, indicating direct coordination of DBU to the metal ion is crucial for reactivity. osti.gov

Density Functional Theory (DFT) studies have further illuminated the role of DBU and its protonated form. In certain contexts, the protonated cation [DBU-H]+, formed by the reaction of DBU with a proton source, acts as a key component of the catalytically active entity. For example, in the formation of 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones, a [DBU-H]+-H2O complex is identified as the effective catalyst form, which lowers the activation barrier of the rate-determining step through hydrogen bonding. nih.gov

In organocatalytic ring-opening polymerization (ROP), DBU can function as a nucleophile, directly attacking the monomer (e.g., lactide) to form a zwitterionic intermediate. nih.govmdpi.com This initiates polymerization through a nucleophilic attack pathway (NAP), competing with the more traditional alcohol-activation pathway (AAP) where DBU acts as a Brønsted base to activate an alcohol initiator. nih.govchalmers.se

DBU Formate in Polymerization Catalysis

DBU is a prominent organocatalyst for the ring-opening polymerization (ROP) of cyclic esters and carbonates, enabling the synthesis of important biodegradable polymers like poly(lactic acid) (PLA) and poly(trimethylene carbonate) (PTMC). mdpi.combeilstein-journals.org

The initiation of polymerization by DBU is a multifaceted process involving at least two primary competing mechanisms:

Alcohol-Activation Pathway (AAP): DBU acts as a strong base, activating an alcohol initiator (ROH) through hydrogen bonding. This increases the nucleophilicity of the alcohol, which then attacks the monomer to initiate chain growth. This is a common mechanism in DBU-catalyzed ROP. nih.govmdpi.com

Nucleophilic Attack Pathway (NAP): DBU itself can act as a nucleophile, directly attacking the carbonyl group of the monomer. nih.gov This pathway leads to a zwitterionic intermediate and is particularly relevant in the absence of protic initiators, often resulting in macrocyclic polymers. mdpi.com

The interplay between these pathways is crucial for controlling the polymerization outcome. nih.gov Control over the polymerization process can be finely tuned by adjusting reaction parameters. For example, performing the DBU-catalyzed ROP of lactide at low temperatures in a polar solvent like N-methylpyrrolidone (NMP) can achieve a "living" polymerization, allowing for the synthesis of polymers with controlled molecular weights and low dispersity (Đ < 1.1). nih.govacs.org The use of co-catalysts or additives, such as thiourea (B124793) or hexafluoroisopropanol (HFIP), can also modulate the catalytic activity and control. nih.govacs.org Thiourea, for instance, can pair with DBU to form a dual catalytic system that enhances control over the ROP of various cyclic esters. acs.org

The versatility of DBU-based catalytic systems allows for significant control over the final polymer's microstructure and, consequently, its physical and chemical properties. By employing polyol initiators with varying numbers of hydroxyl groups (e.g., from 2 to ~140), a wide range of polymer topologies can be synthesized, including linear, star-shaped (4-, 6-, or 8-armed), and comb-like architectures. nih.govacs.org

DBU Formate in Multicomponent Reactions and Domino Processes

DBU is a widely used and effective base catalyst for facilitating complex transformations such as multicomponent reactions (MCRs) and domino (or cascade) processes. researchgate.nettandfonline.com These reactions are highly valued for their efficiency in building molecular complexity from simple starting materials in a single synthetic operation.

DBU has been successfully employed in the synthesis of fully substituted anilines via a [4+2] annulation. This transformation proceeds through a highly efficient domino sequence that includes the DBU-mediated ring-opening of a donor-acceptor cyclopropane, followed by a regioselective intermolecular Michael addition, an intramolecular nucleophilic addition, and finally, aromatization. rsc.org DBU's role as a base is also critical in promoting the deprotonation of terminal alkynes, a key step in their use in MCRs. beilstein-journals.org

In more advanced catalytic systems, DBU participates in domino reactions involving multiple catalytic cycles. For example, in a photoredox/nickel dual-catalyzed coupling, DBU acts as the base that deprotonates an aniline (B41778) radical cation to generate a crucial α-amino radical. nih.gov This radical then enters the nickel catalytic cycle to form the final product. The reaction is a domino process as it involves a sequence of interconnected steps including photoexcitation, electron transfer, deprotonation, and oxidative addition. nih.gov Theoretical studies have also explored the mechanism of DBU-catalyzed domino reactions, such as the insertion of isatins into ketones, providing insights into the reaction pathways and chemoselectivity. acs.org

Advanced Mechanistic Studies of DBU Formate-Mediated Reactions

Detailed mechanistic studies, often combining kinetic experiments with computational modeling, have provided deep insights into how DBU and its formate salt mediate chemical reactions. These studies are essential for optimizing reaction conditions and designing more efficient catalysts.

Kinetic studies are fundamental to understanding reaction mechanisms, particularly for identifying the rate-determining step (RDS). In the context of CO2 hydrogenation to formate catalyzed by metal complexes with DBU, the RDS can vary significantly with reaction conditions.

With Ruthenium-PNP Pincer Catalysts: DFT calculations combined with kinetic experiments revealed that the RDS is dependent on the partial pressure of H2. At lower H2 pressures, the insertion of H2 into the Ru-formate bond is rate-limiting, with a calculated activation barrier of 65 kJ mol⁻¹. Conversely, under H2-rich conditions, the mechanism shifts, and the activation of CO2 by a Ru-hydride species becomes the RDS, featuring a much lower barrier of approximately 20 kJ mol⁻¹. rsc.org

With Ruthenium Piano Stool Complexes: Mechanistic studies identified the rate-determining step as the heterolytic cleavage of a ruthenium-dihydrogen complex by DBU to form the active hydride species. rsc.org

The table below summarizes key kinetic findings for DBU-mediated reactions.

| Catalytic System | Reaction | Rate-Determining Step (RDS) | Activation Energy / Barrier | Citation(s) |

| Ru-PNP / DBU | CO₂ Hydrogenation (low H₂ pressure) | H₂ insertion into Ru-formate complex | 65 kJ mol⁻¹ | rsc.org |

| Ru-PNP / DBU | CO₂ Hydrogenation (high H₂ pressure) | CO₂ activation by Ru-hydride complex | ~20 kJ mol⁻¹ | rsc.org |

| [Cp*Ru(MeCN)₃]⁺ / DBU | CO₂ Hydrogenation | Heterolytic cleavage of Ru-H₂ complex by DBU | Not specified | rsc.org |

| Mn(I)-dippe / DBU | CO₂ Hydrogenation | H₂ activation by DBU to form formate complex | ΔG‡ = 22 kcal/mol | acs.org |

| Thiourea / DBU | Ring-Opening Polymerization of VL | Polymerization is first order in catalyst concentration | Not specified | acs.org |

In ring-opening polymerizations, kinetic plots have shown that the reaction is first order with respect to the concentration of the DBU/co-catalyst pair. acs.org Detailed kinetic modeling has been instrumental in deconvoluting the complex reaction networks involving the competing alcohol-activation and nucleophilic-attack initiation pathways, quantifying their dynamic interplay. nih.gov These advanced studies underscore the complex and multifaceted role of the DBU/formate system in modern catalysis.

Spectroscopic Probing of Reaction Pathways and Transient Species

The elucidation of reaction mechanisms involving DBU formate has been significantly advanced through the application of various spectroscopic techniques. These methods allow for the in-situ observation of reactants, intermediates, products, and the catalyst itself, providing a dynamic picture of the chemical transformations as they occur.

High-pressure Nuclear Magnetic Resonance (NMR) spectroscopy has proven to be an invaluable tool for studying reactions under catalytic conditions. chemicalbook.comosti.gov For instance, in the hydrogenation of carbon dioxide (CO2) to formate, operando NMR studies have been employed to monitor the reaction progress and identify key ruthenium-based organometallic species. chemicalbook.comosti.gov These studies have revealed the formation of hydrido-dihydrogen complexes and have helped to correlate the rate of formate production with the concentration of specific catalytic intermediates. chemicalbook.comosti.gov In some cases, broad signals in the 31P NMR spectra under catalytic conditions have suggested the presence of dynamic equilibria or fluxional species, which can be resolved into distinct signals at lower temperatures, allowing for the characterization of transient complexes. osti.gov

Infrared (IR) spectroscopy has also been utilized to investigate the interactions between DBU, the catalyst, and the substrates. For example, in the context of CO2 hydrogenation, IR spectroscopy can detect the formation of formate species and monitor changes in the coordination environment of the metal center. nih.gov

Furthermore, Density Functional Theory (DFT) calculations have become a powerful complementary tool to experimental spectroscopy. nih.govacs.orgrsc.orgosti.gov DFT studies provide insights into the energetics of proposed reaction pathways, the structures of transition states, and the stability of intermediates that may be too short-lived to be observed experimentally. nih.govacs.orgrsc.orgosti.gov By combining experimental spectroscopic data with theoretical calculations, a more complete and detailed mechanistic picture can be constructed. For example, DFT calculations have been used to investigate the role of DBU in activating H2 and the subsequent insertion of CO2 into a metal-hydride bond to form formate. acs.orgosti.gov

Interactive Table: Spectroscopic Techniques in DBU Formate Catalysis Research

| Spectroscopic Technique | Information Gained | Example Application |

| High-Pressure NMR | Real-time monitoring of species, identification of intermediates | Studying Ru-catalyzed CO2 hydrogenation to formate chemicalbook.comosti.gov |

| Infrared (IR) Spectroscopy | Detection of functional groups, catalyst-substrate interactions | Monitoring formate production in CO2 hydrogenation nih.gov |

| Density Functional Theory (DFT) | Energetics of reaction pathways, transition state structures | Investigating the mechanism of H2 activation by DBU acs.orgosti.gov |

Isotopic Labeling Studies for Mechanism Validation

Isotopic labeling is a powerful experimental technique used to trace the pathways of atoms and functional groups throughout a chemical reaction, providing definitive evidence for proposed mechanisms. numberanalytics.com In the study of reactions involving DBU formate, isotopic labeling has been instrumental in validating mechanistic hypotheses.

A primary application of isotopic labeling in this context is in understanding the source of atoms in the final products. For example, in the hydrogenation of CO2, deuterium (B1214612) (²H or D) can be used in place of hydrogen (¹H) to track the origin of the hydride that adds to the CO2 molecule. By analyzing the products using techniques like mass spectrometry or NMR spectroscopy, it can be determined whether the hydrogen in the resulting formate comes from the H2 gas or another source. Such experiments have been crucial in confirming that CO2 is the direct source of the carbon atom in methanol (B129727) synthesis, a related and historically significant catalytic process. nih.gov

Kinetic Isotope Effect (KIE) studies, where the rate of a reaction using a heavier isotope is compared to the rate with a lighter isotope, can provide information about the rate-determining step of a reaction. A significant KIE suggests that the bond to the isotopically labeled atom is being broken or formed in the slowest step of the reaction. For instance, a KIE study in the context of manganese-mediated formic acid dehydrogenation has provided insights into the catalytic cycle. acs.org

Isotopic labeling experiments have also been used to probe the reversibility of certain reaction steps. By introducing a labeled product into the reaction mixture, it is possible to see if the label scrambles back into the reactant or intermediate species. This has been applied to study the exchange between DBU and formate during catalysis. osti.gov

Interactive Table: Isotopic Labeling in Mechanistic Studies

| Isotope Used | Purpose of Labeling | Information Obtained |

| Deuterium (²H) | Tracing hydrogen pathways | Validating the source of hydrides in hydrogenation reactions numberanalytics.com |

| Carbon-13 (¹³C) | Tracing carbon pathways | Confirming CO2 as the carbon source in reduction reactions |

| Oxygen-18 (¹⁸O) | Investigating reaction mechanisms | Elucidating the role of oxygen-containing species |

Theoretical and Computational Studies of Dbu Formate

Quantum Chemical Calculations on Molecular Structure and Energetics

Quantum chemical calculations have been instrumental in understanding the fundamental properties of DBU formate (B1220265) at the molecular level. These methods provide insights into the electronic structure, geometry, and stability of the compound.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the ground state properties of molecular systems. In the context of DBU formate, which exists as an ion pair ([DBUH]⁺[HCOO]⁻), DFT calculations have been employed to determine its stability and electronic characteristics. Studies on catalytic systems where DBU formate is a product have shown that the formation of the DBU-formic acid adduct is thermodynamically favorable. d-nb.info For instance, the gas phase basicity of DBU has been calculated using the M06 functional to be 243.3 kcal/mol. osti.gov

DFT calculations have also been used to study derivatives of DBU, providing insights into the geometry and electronic effects of substitutions on the DBU structure. rsc.org These studies help in understanding the stability of the protonated DBU cation ([DBUH]⁺) within the formate salt. The calculations typically involve geometry optimization to find the lowest energy structure and frequency analysis to confirm that the optimized structure is a true minimum on the potential energy surface. mdpi.com

Ab Initio Methods for High-Accuracy Characterization

For higher accuracy in energetic and structural characterization, ab initio methods beyond standard DFT can be employed. Methods like Gaussian-3 (G3) theory and coupled-cluster (CC) theory, such as CCSD(T), provide a more rigorous treatment of electron correlation. core.ac.ukarxiv.org While specific high-level ab initio studies solely on DBU formate are not prevalent in the reviewed literature, the application of such methods is standard practice for obtaining benchmark-quality data for smaller systems or for calibrating DFT functionals. core.ac.ukarxiv.org These high-accuracy methods could be used to precisely determine the interaction energy between the [DBUH]⁺ cation and the [HCOO]⁻ anion, as well as to obtain highly accurate vibrational frequencies for comparison with experimental spectroscopic data. The computational cost of these methods, however, means they are more frequently applied to smaller fragments or model systems of the DBU formate ion pair.

Computational Modeling of Catalytic Mechanisms

Computational modeling has been crucial in elucidating the mechanisms of catalytic reactions where DBU formate is either a product or plays a role in the catalytic cycle.

Transition State Identification and Energy Barriers

The following table presents some calculated energy barriers for reactions involving the formation of DBU formate:

| Catalytic System | Reaction Step | Computational Method | Calculated Energy Barrier |

| Mn(I) Alkylcarbonyl | H₂ activation by DBU | DFT | 22 kcal/mol |

| Ru-PNP Pincer | CO₂ hydrogenation | DFT | 67 kJ/mol (approx. 16 kcal/mol) |

Reaction Pathway Elucidation and Energy Landscape Mapping

By connecting the reactants, intermediates, transition states, and products, computational studies can map out the entire reaction pathway and construct a detailed energy landscape. For the hydrogenation of CO₂ to formate, several mechanistic pathways have been proposed and evaluated computationally. For instance, in a study of a copper-triphos catalyst, two mechanisms involving DBU were investigated, with the calculated reaction free energies for the final step of regenerating the catalyst and forming DBU formate being -5.9 kcal/mol at the M06 level of theory. osti.gov In another study on a ruthenium-catalyzed system, three interconnected catalytic cycles were analyzed, with the formation of the DBU-formate product being a strongly exothermic step that regenerates the active catalyst. rsc.org These energy landscapes provide a comprehensive understanding of the reaction mechanism, identify the rate-determining step, and can guide the design of more efficient catalysts. acs.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in the condensed phase, providing insights into solvation, diffusion, and conformational dynamics. While specific MD simulations focusing exclusively on DBU formate are not widely reported, the methodology has been applied to closely related systems, such as DBU-based ionic liquids for CO₂ capture. researchgate.netresearchgate.net

These simulations can model the interactions of the [DBUH]⁺[HCOO]⁻ ion pair with solvent molecules, which is crucial as the solubility and stability of DBU formate can significantly impact catalytic processes. d-nb.info For instance, COSMO-RS calculations, a method related to continuum solvation models often used in conjunction with quantum chemistry, have predicted poor solubility of the DBU formate product in THF. d-nb.info MD simulations could provide a more detailed, atomistic picture of this behavior. By simulating a system containing multiple DBU formate ion pairs in a solvent box, one could study phenomena such as ion pairing, aggregation, and the dynamics of the solvent shell around the ions. Such simulations would typically employ a force field, which describes the interatomic potentials, and the quality of the force field would be critical for obtaining accurate results. nih.gov

Structure-Reactivity Relationships and Predictive Design

Building on the fundamental understanding from theoretical studies, computational chemistry also enables the predictive design of new systems with enhanced properties. This involves establishing relationships between molecular structure and reactivity and then using these relationships to design novel catalysts or reagents.

QSAR and QSRR models establish mathematical correlations between a molecule's structural or physicochemical properties (descriptors) and its biological activity or chemical reactivity. While specific QSAR/QSRR models focused solely on DBU formate are not widely reported, the principles are applied extensively to DBU and its derivatives in catalysis.

For organocatalysts like DBU, QSAR studies have been used to understand how modifications to the catalyst structure affect reaction outcomes. researchgate.netacs.orgnih.gov Descriptors can include electronic properties (e.g., charge distribution, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and thermodynamic properties (e.g., proton affinity, basicity). researchgate.netresearchgate.net

In the context of reactions where DBU is a catalyst, a QSRR model might correlate the basicity of a series of amidine catalysts with the rate of a base-catalyzed reaction. For example, a computational study comparing the catalytic activity of DBU and the stronger base TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) in CO2 hydrogenation found that despite TBD's higher gas-phase basicity, it did not offer a significant thermodynamic advantage over DBU within the proposed catalytic cycle. osti.govacs.org This suggests that a simple relationship based solely on basicity is insufficient and that other factors, such as steric hindrance and the stability of catalyst-substrate adducts, are crucial. osti.govacs.orgchemrxiv.org More complex QSRR models, often built with machine learning algorithms, can capture these multi-parameter relationships to predict catalyst performance more accurately. researchgate.netchemrxiv.org

Computational screening and in silico design represent the next frontier, moving from explaining existing systems to creating new ones. This involves designing derivatives of DBU or related structures to enhance properties like catalytic activity, selectivity, or stability. acs.orgconicet.gov.ar

For instance, theoretical studies have been used to design novel organocatalysts inspired by biological systems. acs.org While not directly modifying DBU formate, these studies provide a framework for how one might design a DBU derivative. One could computationally screen a virtual library of DBU analogues with different substituents. By calculating key properties for each derivative—such as proton affinity, the stability of intermediates, and activation barriers for a target reaction—researchers can identify promising candidates for experimental synthesis and testing. researchgate.netresearchgate.net

A notable example of large-scale computational screening involved exploring thousands of Frustrated Lewis Pair (FLP) combinations for CO2 hydrogenation, where bases like DBU are key components. researchgate.net By mapping catalytic activity to the acid/base properties of the components, researchers could predict optimal pairs for the reaction, which were then experimentally validated. researchgate.net This approach could be adapted to design enhanced DBU derivatives for specific applications, such as creating a DBU-based catalyst with improved regioselectivity or higher turnover frequency in a given transformation. tandfonline.com The table below outlines a conceptual framework for such a design process.

| Design Goal | Structural Modification | Computational Metric | Predicted Outcome |

|---|---|---|---|

| Increase Basicity | Add electron-donating groups (e.g., -CH₃, -OCH₃) to the carbon backbone. | Proton Affinity (PA), pKa | Enhanced rate for base-catalyzed proton abstraction steps. |

| Tune Steric Hindrance | Introduce bulky substituents near the basic nitrogen center. | Cone Angle, Buried Volume (%Vbur) | Improved selectivity by sterically blocking undesired reaction pathways. |

| Improve Solubility | Attach long alkyl or polyether chains. | COSMO-RS Solubility Prediction | Enhanced performance in specific solvent systems; creation of task-specific ionic liquids. |

| Enhance Thermal Stability | Incorporate the DBU core into a more rigid, polycyclic framework. | Bond Dissociation Energies, Decomposition Pathways | Increased catalyst lifetime and applicability in high-temperature processes. acs.org |

Through these advanced computational techniques, the role of DBU formate and its parent base, DBU, is being systematically demystified, paving the way for the rational design of next-generation catalysts and chemical systems.

Advanced Analytical Methodologies for Dbu Formate Detection and Quantification

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a powerful tool for separating DBU formate (B1220265) from reaction mixtures and assessing its purity. High-performance liquid chromatography (HPLC) is particularly prevalent, while gas chromatography-mass spectrometry (GC-MS) can be applied with appropriate derivatization. uga.edunih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Direct analysis of the ionic salt DBU formate by GC-MS is challenging due to its low volatility. However, GC-MS methods are highly effective for quantifying the formate component after derivatization. A common strategy involves converting the formic acid/formate into a more volatile ester, such as ethyl formate or methyl formate. nih.govresearchgate.net

For instance, a sample containing DBU formate can be treated with acidified ethanol (B145695) to convert the formate into ethyl formate. nih.gov Headspace GC can then be employed, where the volatile ethyl formate in the gas phase above the sample is injected into the GC-MS system. nih.govrsc.org The mass spectrometer identifies the compound based on its specific mass spectrum and fragmentation pattern, while the gas chromatograph provides quantitative data based on peak area. nih.govlancashire.ac.uk Isotope-dilution assays, using labeled internal standards like sodium [2H]formate, can significantly improve the accuracy and robustness of quantification. nih.govresearchgate.net The mass spectrometer can easily distinguish between the analyte and the heavier isotope-labeled standard, minimizing matrix effects. researchgate.net

Table 1: GC-MS Parameters for Formate Analysis (Post-Derivatization)

| Parameter | Description | Reference |

|---|---|---|

| Derivatization Agent | Acidified ethanol or methanol (B129727) to produce ethyl or methyl formate. | nih.govresearchgate.net |

| Sample Introduction | Headspace injection is preferred to handle the high-boiling matrix components like DBU. | researchgate.netrsc.org |

| Quantification Mode | Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity by monitoring characteristic ions. | nih.gov |

| Internal Standard | Isotope-labeled formate (e.g., sodium [2H]formate) for high-precision isotope-dilution mass spectrometry. | nih.govresearchgate.net |

| Limit of Quantitation (LOQ) | Can reach sub-ppm levels (e.g., 0.5 ppm for formic acid). | nih.gov |

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a highly successful technique for the identification, quantification, and purification of ionic compounds like DBU formate with high precision. uga.edu Reversed-phase (RP) HPLC is the most common mode used for this purpose. nih.gov The development of an effective HPLC method involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve baseline separation of DBU, formate, and other components in the sample matrix. researchgate.netresearchgate.net

In the context of CO2 hydrogenation, HPLC is frequently used to determine the yield of formate produced in the presence of DBU. nih.gov Method development often utilizes a C18 column with a mobile phase consisting of a buffer and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net An ion-pairing reagent may be added to the mobile phase to improve the retention and peak shape of the formate anion. uga.edu UV detection is suitable for DBU, which has a chromophore, and the dibenzofulvene-piperidine adduct that can form during side reactions. nih.gov Quantification of the non-UV-absorbing formate anion often requires other detection methods or indirect measurement. However, in many research applications, the focus is on quantifying the disappearance of a UV-active starting material or the appearance of a UV-active product in reactions involving DBU. nih.govchemrxiv.org

Table 2: Typical Conditions for HPLC Analysis in DBU-Formate Systems

| Parameter | Typical Setting | Reference |

|---|---|---|

| Technique | Reversed-Phase (RP) HPLC | nih.gov |

| Stationary Phase | C18 column | uga.eduresearchgate.net |

| Mobile Phase | Gradient of aqueous buffer (e.g., phosphate (B84403) buffer at controlled pH) and an organic solvent (e.g., acetonitrile). | researchgate.net |

| Additives | Ion-pairing agents (e.g., alkylamines) can be used to improve formate retention. | uga.edu |

| Detector | UV-Vis / Photodiode Array (DAD) for detecting DBU and related chromophoric compounds. | researchgate.netchemrxiv.org |

Spectroscopic Characterization in Reaction Monitoring

Spectroscopic methods are vital for real-time reaction monitoring and structural elucidation of DBU formate and related species. NMR provides detailed structural and quantitative information, while IR, Raman, and Mass Spectrometry offer complementary insights into functional groups and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy is a primary tool for the unambiguous identification and quantification of formate in reaction mixtures containing DBU. nii.ac.jpmsu.ac.zw Both ¹H and ¹³C NMR are employed for structural analysis and to monitor reaction progress. rsc.org

In ¹H NMR spectroscopy, the formate anion gives a characteristic singlet resonance. The yield of formate is frequently determined by integrating this peak relative to a known amount of an internal standard, such as dimethylformamide (DMF) or imidazole, that does not interfere with other signals in the spectrum. nii.ac.jprsc.orgacs.org Upon formation of the DBU formate salt, the acidic proton of formic acid disappears, and the proton signals of the DBU molecule undergo a downfield shift due to protonation. A new broad peak corresponding to the N-H proton of the DBUH⁺ cation also appears. unito.it

¹³C NMR spectroscopy provides complementary information. The carbon atom of the formate anion ([HCOO]⁻) has a distinct chemical shift (e.g., δ ≈ 164.0 ppm). researchgate.net The carbon signals of the DBU molecule also shift upon protonation, confirming the formation of the salt. scielo.br

Table 3: NMR Data for DBU Formate Characterization

| Nucleus | Species | Observed Feature | Reference |

|---|---|---|---|

| ¹H NMR | Formate (HCOO⁻) | Characteristic singlet, used for quantification against an internal standard. | nii.ac.jprsc.orgacs.org |

| ¹H NMR | DBUH⁺ | Appearance of a broad N-H proton signal and downfield shifts of DBU's aliphatic protons. | unito.it |

| ¹³C NMR | Formate (HCOO⁻) | Carbonyl resonance signal (e.g., ~164.0 ppm). | researchgate.net |

| ¹³C NMR | DBUH⁺ | Shifts in carbon signals compared to neutral DBU, particularly the C=N carbon (~166 ppm). | scielo.br |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the specific functional groups within DBU formate and to monitor their changes during chemical reactions. unito.itrsc.org

Fourier Transform Infrared (FT-IR) spectroscopy is particularly sensitive to the vibrations of polar bonds. The formation of the formate anion from formic acid is readily observed by the disappearance of the broad O-H stretching band of the carboxylic acid and the C=O stretching band, and the appearance of strong asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻). researchgate.net For instance, FT-IR spectra can show shifts in carbonyl bands when DBU interacts with other molecules, indicating changes in the electronic environment. unito.it

Raman spectroscopy, which detects vibrations that cause a change in polarizability, serves as a complementary technique. It is effective for identifying C-H, C=N, and C-C bond vibrations within the DBU structure. nih.govaps.org It can also detect the characteristic vibrations of the formate ion. rsc.orgresearchgate.net In-situ Raman spectroscopy can be a powerful tool for studying the stability and reactivity of formate species on catalyst surfaces or in solution under different reaction conditions. rsc.org

Table 4: Key Vibrational Modes for DBU Formate Identification

| Spectroscopy | Functional Group | Vibrational Mode | Significance | Reference |

|---|---|---|---|---|

| FT-IR | Carboxylate (COO⁻) | Asymmetric & Symmetric Stretch | Confirms presence of formate anion. | researchgate.net |

| FT-IR | Amidinium (C=N-H⁺) | N-H Bending & C=N Stretching | Indicates protonation of DBU. | unito.it |

| Raman | CHₓ (in DBU) | Stretching & Bending | Characterizes the aliphatic backbone of the DBU cation. | nih.govaps.org |

| Raman | Formate (HCOO⁻) | Symmetric COO⁻ Stretch, C-H Stretch | Complementary identification of the formate anion. | rsc.orgresearchgate.net |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of the components of DBU formate and elucidating their structure through fragmentation analysis. rsc.org Soft ionization techniques like Electrospray Ionization (ESI) are ideal for analyzing the ionic species involved. unito.it

In positive-ion mode ESI-MS, the protonated DBU cation (DBUH⁺) would be readily detected, showing a prominent peak at a mass-to-charge ratio (m/z) corresponding to its molecular weight (~153.14 Da). In negative-ion mode, the formate anion (HCOO⁻) would be observed at m/z ~45.02 Da.

Tandem mass spectrometry (MS/MS) provides deeper structural insight. lancashire.ac.uk By selecting the parent ion (e.g., DBUH⁺) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. core.ac.uk This pattern, which arises from the cleavage of specific bonds within the ion, serves as a fingerprint for structural confirmation. gatech.edu The fragmentation of the DBUH⁺ cation would likely involve losses of small neutral molecules from its aliphatic rings, providing definitive evidence of its structure. scielo.brgatech.edu

Table 5: Expected Mass Spectrometry Data for DBU Formate

| Ionization Mode | Ion Detected | Expected m/z | Analytical Purpose | Reference |

|---|---|---|---|---|

| ESI (+) | [C₉H₁₆N₂ + H]⁺ (DBUH⁺) | ~153.14 | Molecular weight confirmation of the cation. | unito.itscielo.br |

| ESI (-) | [CH₂O₂ - H]⁻ (HCOO⁻) | ~45.02 | Molecular weight confirmation of the anion. | researchgate.net |

| MS/MS of DBUH⁺ | Fragment Ions | Various | Structural elucidation via characteristic fragmentation pattern. | core.ac.ukgatech.edu |

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer sensitive and informative ways to detect and characterize DBU formate, often by studying the electrochemical behavior of its constituent ions, the DBU cation ([DBUH]⁺) and the formate anion (HCOO⁻). These techniques are pivotal in understanding the redox properties and stability of DBU-based ionic liquids and reaction intermediates.

Cyclic voltammetry (CV) is a primary tool for characterizing the electrochemical window of DBU-based ionic liquids. The electrochemical window represents the potential range within which the electrolyte (in this case, the DBU-based ionic liquid) is stable and does not undergo oxidation or reduction. For DBU-based ionic liquids, wide electrochemical windows, sometimes up to 4.6 V, have been reported, which is a crucial property for their application in electrochemical devices like supercapacitors. researchgate.net

The electrochemical behavior of formate is often investigated in the context of its oxidation or its formation from CO2 reduction. For instance, the electrocatalytic oxidation of formate can be studied using CV. In such experiments, the addition of formate to a solution containing a catalyst results in a significant change in the cyclic voltammogram, such as a dramatic shift in the open-circuit potential and the appearance of a catalytic wave corresponding to formate oxidation. chemrxiv.org This principle can be adapted to quantify formate concentration.

Similarly, the electrochemical reduction of CO2 to formate, often facilitated by catalysts in the presence of DBU, is monitored using electrochemical techniques. polito.itatlantis-press.comrsc.org Controlled potential electrolysis, analyzed by methods like NMR spectroscopy, can confirm the selective production of formate from CO2. unl.pt The efficiency of this conversion is often quantified by the Faradaic Efficiency, which measures the charge transfer efficiency for the desired reaction. atlantis-press.com

The table below summarizes key findings from electrochemical studies relevant to the components of DBU formate.

| Method | Analyte/System | Key Findings | Significance |

| Cyclic Voltammetry (CV) | DBU-based Ionic Liquids | Determination of wide electrochemical windows (up to 4.6V). researchgate.net | Indicates high stability for electrochemical applications. |

| Cyclic Voltammetry (CV) | Cobalt complexes with formate | Observation of catalytic waves upon formate addition, indicating electrocatalytic oxidation. chemrxiv.org | Provides a method for detecting and studying formate reactivity. |

| Controlled Potential Electrolysis | CO2 in the presence of catalysts | Selective electrochemical reduction of CO2 to formate. rsc.orgunl.pt | Confirms the formation pathway of formate in electrochemical systems. |

| Chronoamperometry | Sn nanoparticles on gas diffusion electrodes | High Faradaic Efficiencies (>80%) for CO2 reduction to formate. atlantis-press.com | Quantifies the efficiency of electrochemical formate synthesis. |

Development of In-Situ Analytical Probes and Sensing Platforms

The development of in-situ analytical methods is crucial for monitoring dynamic chemical systems involving DBU formate without disturbing the reaction environment. These techniques provide real-time information on species concentration, structure, and reaction mechanisms.

One advanced approach for in-situ analysis is the use of a microfluidic reactor, such as the System for Analysis at the Liquid Vacuum Interface (SALVI), coupled with techniques like X-ray Absorption Spectroscopy (XAS). osti.gov This setup allows for the probing of solvation environments and the growth mechanisms of nanoparticles in switchable ionic liquids like DBU/CO2 systems. osti.gov By analyzing the electronic structure of chemical species in their native liquid state, researchers can gain an unprecedented understanding of reaction intermediates and catalyst behavior. osti.gov For example, in situ liquid time-of-flight secondary ion mass spectrometry (ToF-SIMS) has been used to map the chemical speciation in a DBU:1-hexanol system upon CO2 loading, confirming the heterogeneous nature of the solvent with both ionic and non-ionic regions. osti.gov

Another powerful technique for in situ monitoring is high-pressure Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy. acs.org This method can be used to follow the formation of the DBU-carbonate, an essential step in CO2 capture by DBU, by monitoring the characteristic symmetric stretching vibration of the C=O bond of the in-situ formed carbonate. acs.org The influence of temperature and pressure on the equilibrium can be studied in real-time, revealing the stability and reversibility of the system. acs.org

Activity-based sensing (ABS) represents an innovative strategy for the selective detection of reactive small molecules like formate. nih.gov An ABS probe for formate has been developed based on a transfer hydrogenation reaction. nih.gov In this system, a non-fluorescent aldehyde-containing dye is reduced by formate (acting as a hydride donor) in the presence of an iridium catalyst to a highly fluorescent alcohol. nih.gov The "turn-on" or ratiometric fluorescence response is directly proportional to the formate concentration. This approach offers high selectivity by exploiting the intrinsic chemical reactivity of formate, allowing for its detection in complex biological or chemical environments. nih.gov

The table below details some of the in-situ and sensing platforms developed for analyzing systems involving DBU and formate.

| Platform/Probe | Technique(s) | Application | Key Features |

| SALVI Microfluidic Reactor | X-ray Absorption Spectroscopy (XAS), ToF-SIMS | In-situ analysis of solvation and speciation in DBU-based switchable solvents. osti.gov | Enables probing of species in their native liquid state; provides molecular-level structural information. osti.gov |

| High-Pressure ATR Cell | Infrared (IR) Spectroscopy | In-situ monitoring of CO2 capture by DBU and carbonate formation. acs.org | Allows for real-time tracking of reaction progress under relevant temperature and pressure. acs.org |

| Activity-Based Sensing Probe | Fluorescence Spectroscopy | Selective detection of formate via a catalyzed transfer hydrogenation reaction. nih.gov | High selectivity based on analyte reactivity; provides a "turn-on" fluorescent signal. nih.gov |

| High-Pressure NMR Spectroscopy | Nuclear Magnetic Resonance (NMR) | Operando mechanistic studies of CO2 hydrogenation to formate. osti.gov | Identifies reaction intermediates and resting states under catalytic conditions. osti.gov |

Environmental Fate and Green Chemistry Integration of Dbu Formate

Environmental Partitioning and Distribution Pathways

The environmental distribution of DBU formate (B1220265) is largely dictated by the properties of its constituent ions: the DBU cation ([DBUH]⁺) and the formate anion (HCOO⁻).

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) , the base component, is very soluble in water. chemicalbook.com This high water solubility suggests that if released into the environment, it would primarily partition to the aqueous phase. However, its vapor pressure is low (0.15 hPa at 25°C), indicating that volatilization from water or soil surfaces is not a significant distribution pathway. chemicalbook.com The octanol-water partition coefficient (Log Kow) for DBU is 2.06, which suggests a moderate potential for partitioning into organic matter in soil and sediments. chemicalbook.com Despite this, studies on its bioaccumulation in aquatic organisms like carp (B13450389) show a very low bioconcentration factor (BCF) of ≤ 0.4, indicating that DBU does not significantly accumulate in organisms. sigmaaldrich.com DBU is classified as harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment. sigmaaldrich.com

Formate , on the other hand, is a naturally occurring and ubiquitous anion in the environment. It is a major constituent of precipitation in both urban and remote areas and is found in surface water, groundwater, and soil. epa.gov Formic acid, the conjugate acid of formate, is highly soluble in water and is expected to be mobile in soil. epa.gov The disposal of formate brines into the sea leads to dilution and dispersal in the water column. regulations.gov

When DBU formate is released into the environment, it is expected to dissociate into [DBUH]⁺ and HCOO⁻ ions. The formate anion will join the natural environmental pool of this compound. The [DBUH]⁺ cation will largely remain in the aqueous phase due to its solubility, with some potential for adsorption to organic matter in soil and sediment.

Interactive Data Table: Physicochemical Properties and Environmental Partitioning Indicators for DBU Formate Components

Degradation Kinetics and Mechanisms in Environmental Matrices

The environmental persistence of DBU formate is determined by the degradation pathways of its individual components.

The DBU formate salt is formed from a strong base (DBU) and a weak acid (formic acid). In aqueous solution, the salt will be in equilibrium with its constituent ions. The amidinium cation ([DBUH]⁺) is susceptible to hydrolysis, particularly under alkaline conditions, which can lead to the formation of N-acyl derivatives of the corresponding diamine. semanticscholar.org Studies on other amidinium salts have shown that they can undergo quantitative hydrolysis to aminoamides under basic conditions. nih.gov The formate anion is the conjugate base of formic acid and is stable with respect to hydrolysis.

The biodegradability of DBU formate is a critical factor in its environmental risk assessment.

DBU : According to data from REACH registration dossiers, 1,8-diazabicyclo[5.4.0]undec-7-ene is not readily biodegradable, showing 19% degradation over 28 days in an OECD 302B test. sigmaaldrich.com

Formate : In contrast, formate is readily biodegradable. It is a key intermediate in the anaerobic metabolism of many microorganisms, including enterobacteria like E. coli. caister.comnih.gov It can be degraded under both aerobic and anaerobic conditions. epa.gov In anaerobic environments, formate can be converted by microbial communities into hydrogen and carbon dioxide, or directly to methane. nih.govasm.org Studies on the degradation of propionate (B1217596) and butyrate (B1204436) in thermophilic granules have shown that interspecies formate transfer is an important process in anaerobic digestion. frontiersin.org The degradation of formate in industrial brines by halophilic microorganisms has also been demonstrated, with high efficiencies. researchgate.net

Therefore, upon dissociation in the environment, the formate component of DBU formate is expected to be rapidly biodegraded by ubiquitous microorganisms. The DBU cation, however, is expected to be more persistent.

Interactive Data Table: Biodegradation Data for DBU Formate Components

Sustainable Process Design Utilizing DBU Formate

DBU and its salts, including DBU formate, are increasingly being explored in the context of green chemistry and sustainable industrial processes due to their catalytic activity and unique properties in certain solvent systems.

A significant area of application for DBU is in "switchable solvent" systems, particularly with dimethyl sulfoxide (B87167) (DMSO) and carbon dioxide (CO₂). acs.orgmdpi.com These systems are considered more environmentally friendly alternatives to traditional, often toxic, solvents used in processes like cellulose (B213188) dissolution and derivatization. acs.orgresearchgate.net

In the DBU/DMSO/CO₂ system, DBU reacts with CO₂ to form a salt in situ, which helps to dissolve cellulose. europa.eu This allows for the processing of biomass, such as in the separation of cotton from polyester (B1180765) in polycotton textiles, facilitating recycling. acs.org The "switchable" nature of this system is a key green chemistry feature: the dissolution can be reversed by removing the CO₂, allowing for the recovery and recycling of the solvent components, including DBU. rsc.org For instance, after precipitating the processed cellulose, DBU and DMSO can be recovered and reused, although recovery rates can be a challenge. rsc.org

While DBU formate itself is not typically used as a standalone non-toxic solvent, the principles of its formation are central to these green solvent systems. The in situ formation of the DBU-carbonate/bicarbonate from DBU and CO₂ is analogous to the pre-formed DBU formate salt in terms of being an ionic species derived from DBU. These systems demonstrate how DBU-based salts can be integral to processes that aim to reduce waste and utilize more sustainable feedstocks and solvents. acs.orgmdpi.com

Recovery and Reusability Strategies for Catalytic Systems

The economic viability and environmental sustainability of catalytic processes heavily rely on the ability to recover and reuse the catalyst. For systems involving 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) formate, various strategies have been explored to ensure its efficient recycling. DBU itself is noted for being a recoverable catalyst. tandfonline.com

Homogeneous DBU-based catalysts, while effective, can present challenges in separation from the reaction mixture. researchgate.net To overcome this, significant research has been directed towards the heterogenization of DBU catalysts. Immobilizing DBU on solid supports is a common and effective method. tandfonline.com Although this may sometimes lead to a slight decrease in catalytic activity compared to the unsupported counterpart, the ease of recovery by simple filtration often outweighs this drawback. tandfonline.com

In the context of CO2 hydrogenation to formate, where DBU is often used as a base, catalyst reusability is a critical factor for practical applications. doi.org For instance, a heterogeneous SBA-15-CAAC-Ir catalyst used in this process can be recovered by centrifugation and reused multiple times without a significant loss of activity. doi.org In one study, the catalyst maintained high activity over five cycles. doi.org

Another approach involves the use of ionic liquids (ILs) in conjunction with DBU. In the synthesis of quinazolinones from CO2 and 2-aminobenzonitriles, a DBU/[Bmim][OAc] (1-butyl-3-methylimidazole acetate) catalytic system demonstrated high stability and reusability, with the ionic liquid being reused at least five times without a considerable decrease in catalytic activity. rsc.org

The following table summarizes the reusability of various catalytic systems involving DBU in different reactions.

Table 1: Reusability of DBU-based Catalytic Systems

| Catalytic System | Reaction | Recovery Method | Reusability (Number of Cycles) | Final Yield/Performance |

|---|---|---|---|---|

| SBA-15-CAAC-Ir with DBU | CO2 Hydrogenation to Formate | Centrifugation | 5 | Maintained very high activity doi.org |

| Ni1Pd1/CeO2 with DBU | Hydrogenolysis of Epoxy Resins | Filtration | 5 | >95% performance preserved nih.gov |

| DBU/[Bmim][OAc] | Synthesis of Quinazolinones from CO2 | - | 5 | No considerable decrease in activity rsc.org |

| Ru/KAPs‐Ph‐PPh3 with DBU | CO2 Hydrogenation to Formate | - | 4 | ~90% of initial activity researchgate.net |

These examples highlight that both heterogenization and the use of biphasic systems with ionic liquids are effective strategies for the recovery and reuse of DBU-containing catalytic systems, enhancing their green chemistry profile.

Life Cycle Assessment (LCA) for DBU Formate-Based Processes

A Life Cycle Assessment (LCA) is a comprehensive method for evaluating the environmental impacts associated with all the stages of a product's life, from raw material extraction through processing, manufacture, distribution, use, and disposal or recycling. greenchemistry-toolkit.orgfrontiersin.org For chemical processes, LCA provides a framework to quantify environmental performance and identify areas for improvement. dbu.dersc.org

While specific, comprehensive LCA studies dedicated solely to DBU formate-based processes are not widely available in the public domain, the principles of green chemistry metrics can be applied to assess their environmental footprint. Key metrics include the E-factor (total waste/product ratio), Process Mass Intensity (PMI), and Reaction Mass Efficiency (RME). greenchemistry-toolkit.orgresearchgate.netmdpi.comwikipedia.org

The use of DBU formate is often situated within processes aimed at CO2 utilization, a key area of green chemistry. researchgate.net For example, the hydrogenation of CO2 to formic acid or formate is an attractive pathway for chemical energy storage. researchgate.netacs.org The efficiency and environmental impact of such processes are critically dependent on the catalyst and the reaction conditions.

The generation of side products and the energy required for catalyst regeneration are also important factors in an LCA. In CO2 hydrosilylation processes where DBU can be used, the formation of siloxanes as byproducts can negatively impact the E-factor. researchgate.net However, finding applications for these byproducts can mitigate their environmental burden. researchgate.net

The following table outlines key parameters and considerations for a hypothetical LCA of a DBU formate-based process.

Table 2: Key Parameters for LCA of a DBU Formate-Based Process

| LCA Stage | Key Parameters and Considerations | Potential for Green Chemistry Improvement |

|---|---|---|

| Raw Material Acquisition | Source and synthesis of DBU. Source of CO2 (e.g., captured from flue gas). Source of H2 (e.g., from natural gas reforming or water electrolysis). | Use of bio-based feedstocks for DBU synthesis. Utilization of captured CO2. Use of "green" hydrogen from renewable sources. |

| Manufacturing Process | Energy consumption (heating, pressure). Use of solvents. Catalyst efficiency and lifetime. Waste generation (byproducts, solvent losses). | Optimization of reaction conditions to reduce energy input. Use of green solvents or solvent-free conditions. Development of highly active and stable catalysts. researchgate.net |

| Catalyst Recovery & Reuse | Efficiency of recovery process. Energy required for regeneration. Loss of catalyst during recycling. | High-efficiency recovery methods like filtration or centrifugation. doi.orgnih.gov Minimizing catalyst deactivation to reduce regeneration needs. |

| Product Use & End-of-Life | Application of the resulting formate (e.g., as a chemical intermediate, hydrogen storage medium). Potential for recycling or biodegradation. | Development of closed-loop systems, such as the reversible hydrogenation of CO2. mdpi.com |

Applications in Materials Science and Emerging Technologies

DBU Formate (B1220265) in Advanced Polymer Synthesis and Modification

DBU formate serves as a potent organocatalyst, offering a metal-free alternative for various polymerization and polymer modification processes. Its basicity and ionic nature are key to its efficacy in these applications. tandfonline.com

DBU formate has demonstrated significant utility as an initiator for ring-opening polymerization (ROP), a crucial technique for producing a variety of biodegradable and specialty polymers. The strong basicity of the DBU cation is effective in initiating the polymerization of cyclic monomers like lactones and lactides.

One prominent example is the synthesis of polylactide (PLA), a biodegradable polyester (B1180765) with widespread applications. DBU formate acts as an excellent initiator for this reaction, deprotonating the monomer to create a reactive anion that propagates the polymerization process. This catalytic role is part of a broader trend of using DBU and its derivatives in numerous organic transformations, including esterification and cyclization, which are fundamental to polymer chemistry. tandfonline.combenthamdirect.comtandfonline.com Research has also explored other DBU-based protic ionic liquids for the controlled degradation and recycling of PLA back into valuable lactate (B86563) esters, showcasing a circular approach in polymer life cycles. researchgate.net

Table 1: Application of DBU Formate in Polymer Synthesis

| Polymerization Type | Monomer Example | Polymer Product | Role of DBU Formate |

|---|---|---|---|

| Ring-Opening Polymerization (ROP) | Lactide | Polylactide (PLA) | Initiator |

| Ring-Opening Polymerization (ROP) | Lactones | Polyesters | Initiator |

| Ring-Opening Polymerization (ROP) | Epoxides | Polyethers | Initiator |

The parent compound of the cation, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is utilized in surface activation treatments for low-surface energy plastics and elastomers. wikipedia.org It can effectively raise the surface energy of otherwise inert materials such as polyethylene (B3416737) and polypropylene. This modification is critical for improving the adhesion of coatings, adhesives, and other functional layers to the polymer surface. While direct research on DBU formate for this specific application is less detailed, the fundamental reactivity of the DBU cation suggests its potential in surface modification protocols, possibly as a component in surface treatment primers or catalytic systems designed to introduce functional groups onto polymer backbones.

Role in Ionic Liquid and Deep Eutectic Solvent Systems

DBU formate is itself an ionic liquid (IL), a class of salts with low melting points that are explored as environmentally benign solvents and catalysts. Its properties are defined by the interaction between the bulky organic DBU cation and the small formate anion.

As an ionic liquid, DBU formate contributes to the development of novel solvent systems. Ionic liquids and deep eutectic solvents (DESs) have gained significant attention as replacements for traditional volatile organic compounds (VOCs). mdpi-res.comnih.gov The combination of a strong base (DBU cation) and a weak acid-derived anion (formate) creates a solvent with tunable properties. Formate-based ionic liquids have been investigated in various contexts, including their use as hybrid solvents for enhanced CO2 capture, indicating their potential in creating task-specific solvent systems. researchgate.net The ability to form hydrogen bonds and participate in acid-base chemistry makes these solvents highly versatile for a range of chemical processes. nih.gov

Table 2: Properties of DBU Formate as a Novel Solvent Component

| Property | Description | Implication in Materials Science |

|---|---|---|

| Ionic Nature | Composed entirely of ions; negligible vapor pressure. | Reduced environmental impact compared to volatile organic compounds (VOCs). |

| Brønsted Base | The DBU cation is a strong base capable of proton abstraction. | Catalytic activity for a variety of base-mediated reactions. |

| Tunability | Properties can be modified by pairing the DBU cation with other anions. | Design of task-specific ionic liquids for targeted applications. |

| Solubility | Soluble in water and other polar solvents. | Versatility in creating solvent mixtures and facilitating reactions in various media. |

The field of green chemistry increasingly employs ionic liquids and deep eutectic solvents for separations and extractions. Formate-based ILs, in particular, have been studied for their role in CO2 capture. researchgate.net Research has shown that certain formate ILs can exhibit high CO2 solubility. researchgate.net The basic nature of the DBU cation in DBU formate could theoretically enhance the chemical absorption of acidic gases like CO2. Furthermore, the use of ILs in enzymatic CO2 conversion processes is an emerging area of research, where the solvent plays a dual role in enhancing CO2 concentration and stabilizing the biocatalyst. mdpi.comdtu.dk These characteristics position DBU formate and related systems as promising media for developing more sustainable industrial separation processes.

Integration into Metal-Organic Frameworks (MOFs) and Porous Materials

Metal-Organic Frameworks (MOFs) are highly porous materials with potential applications in gas storage, separation, and catalysis. The incorporation of functional molecules like DBU or its derivatives into MOFs can impart catalytic activity or modify the framework's properties.

Research has explored the use of DBU as a base in the hydrogenation of CO2 to formate, a reaction often catalyzed by metal complexes that can be encapsulated within MOFs. lookchem.comresearchgate.net For instance, studies have described the encapsulation of transition metal catalysts within a MOF for CO2 hydrogenation, a process where formate is the target product. lookchem.com In such systems, a base is required to facilitate the reaction, and DBU is a common choice. The integration of DBU formate directly, or the in-situ generation of formate within the pores of a MOF using DBU and CO2, represents a strategy for creating advanced catalytic materials. The DBU molecule could act as a "ship in a bottle" catalyst within the MOF's pores, providing basic sites for catalytic transformations.

Catalytic Applications within Confined MOF Environments

The pores of MOFs can serve as nanoreactors, providing a confined environment that can enhance catalytic activity and selectivity. acs.org Encapsulating a catalyst within a MOF can protect it from deactivation, prevent aggregation, and control substrate access to the active site. acs.org While DBU itself is typically used as an external catalyst, it plays a critical role as a co-catalyst or base in reactions involving catalysts confined within MOFs.

A significant example is the hydrogenation of carbon dioxide (CO2) to formate using a ruthenium complex encapsulated within the zirconium-based MOF, UiO-66. researchgate.net In this system, the MOF acts as a host for the ruthenium catalyst ([Ru]@UiO-66), while DBU is used in the reaction solution as a base. The encapsulated catalyst demonstrated high activity and could be recycled multiple times, unlike its homogeneous counterpart which was prone to decomposition. researchgate.net The MOF framework provides a protective environment for the catalyst, while DBU facilitates the crucial proton abstraction steps in the catalytic cycle. This synergistic relationship between the confined catalyst and the external base highlights an advanced application of DBU in MOF-based catalysis.

DBU Formate in Electrochemistry and Energy Storage Applications

DBU formate (Einecs 257-122-4) is an ionic liquid that has garnered attention for its potential in electrochemical applications, particularly in energy storage. Research has explored its use as an electrolyte component in lithium-ion batteries. Studies have shown that DBU formate-based electrolytes can exhibit high ionic conductivity and good cycling stability, making them a promising candidate for next-generation energy storage devices.

Furthermore, the formate anion itself is a key molecule in emerging energy storage cycles. One such concept involves the electrochemical reduction of CO2 into formate, which can then be stored as a stable, non-toxic, and non-flammable liquid fuel. soci.orgresearchgate.net This stored formate can subsequently be used in a direct formate fuel cell (DFFC) to generate electricity on demand, releasing CO2 which can be captured and recycled. nih.govresearchgate.netrsc.org This process creates a closed-loop, carbon-neutral energy cycle. Research has demonstrated the feasibility of this "electricity-formate-electricity" pathway, achieving high faradaic efficiency for formate production and generating significant power density from the resulting formate fuel. researchgate.netrsc.org

Table 2: Performance Metrics of a Direct Formate Fuel Cell (DFFC) System

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Formate Production Rate | 3 mg min⁻¹ cm⁻² | Current density of 251 mA cm⁻² | researchgate.netrsc.org |

| Faradaic Efficiency (for formate) | ~80% | -0.63 to -1.43 V vs. RHE | researchgate.netrsc.org |

| DFFC Peak Power Density | 92 mW cm⁻² | 0.5 M formate solution fuel | researchgate.netrsc.org |